molecular formula C15H12N2O B11551918 2H-Indol-2-one,1,3-dihydro-3-[(2-methylphenyl)imino]- CAS No. 33829-04-8

2H-Indol-2-one,1,3-dihydro-3-[(2-methylphenyl)imino]-

Cat. No.: B11551918
CAS No.: 33829-04-8
M. Wt: 236.27 g/mol
InChI Key: WEYMDCYCTNHOIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Indol-2-one,1,3-dihydro-3-[(2-methylphenyl)imino]- is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by its unique structure, which includes an indole core with a 2-methylphenyl imino group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one,1,3-dihydro-3-[(2-methylphenyl)imino]- typically involves the reaction of 2H-indol-2-one with an appropriate aniline derivative under specific conditions. One common method includes the use of a condensation reaction where the indole derivative is reacted with 2-methylaniline in the presence of a catalyst such as acetic acid or a base like sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the imino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one,1,3-dihydro-3-[(2-methylphenyl)imino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties.

Scientific Research Applications

2H-Indol-2-one,1,3-dihydro-3-[(2-methylphenyl)imino]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases such as depression, anxiety, and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2H-Indol-2-one,1,3-dihydro-3-[(2-methylphenyl)imino]- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neurological pathways and exerting its effects on mood and cognition.

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, 2H-Indol-2-one,1,3-dihydro-3-[(2-methylphenyl)imino]- is unique due to the presence of the 2-methylphenyl imino group, which imparts distinct chemical and biological properties. This structural difference can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various applications.

Properties

CAS No.

33829-04-8

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

3-(2-methylphenyl)imino-1H-indol-2-one

InChI

InChI=1S/C15H12N2O/c1-10-6-2-4-8-12(10)16-14-11-7-3-5-9-13(11)17-15(14)18/h2-9H,1H3,(H,16,17,18)

InChI Key

WEYMDCYCTNHOIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=C2C3=CC=CC=C3NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.